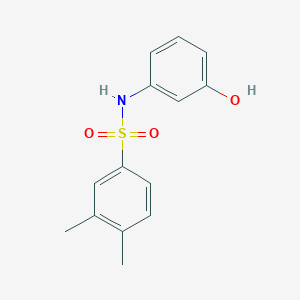![molecular formula C20H25ClN2O5S B239462 1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239462.png)
1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-chloro-2,5-dimethoxybenzenesulfonyl group and a 2-ethoxyphenyl group
Méthodes De Préparation
The synthesis of 1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route involves the following steps:
Preparation of 4-Chloro-2,5-dimethoxybenzenesulfonyl chloride: This intermediate is synthesized by reacting 4-chloro-2,5-dimethoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)piperazine: The sulfonyl chloride intermediate is then reacted with piperazine in the presence of a base such as triethylamine to form the desired piperazine derivative.
Introduction of the 2-ethoxyphenyl group: The final step involves the reaction of the piperazine derivative with 2-ethoxyphenyl bromide in the presence of a palladium catalyst to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Analyse Des Réactions Chimiques
1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a drug candidate in preclinical studies.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Chlorobenzenesulfonyl)-4-phenylpiperazine: This compound lacks the methoxy and ethoxy substituents, which may result in different chemical and biological properties.
1-(4-Methoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine: The presence of a methoxy group instead of a chloro group may influence its reactivity and biological activity.
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-phenylpiperazine: This compound lacks the ethoxy group, which may affect its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C20H25ClN2O5S |
|---|---|
Poids moléculaire |
440.9 g/mol |
Nom IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine |
InChI |
InChI=1S/C20H25ClN2O5S/c1-4-28-17-8-6-5-7-16(17)22-9-11-23(12-10-22)29(24,25)20-14-18(26-2)15(21)13-19(20)27-3/h5-8,13-14H,4,9-12H2,1-3H3 |
Clé InChI |
YMTHHOUKCSPLML-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC |
SMILES canonique |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(4-Sec-butylphenyl)sulfonyl]morpholine](/img/structure/B239391.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239396.png)




![1-(4-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239410.png)
![1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239413.png)



